
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol” is a type of carbohydrate derivative . It is a reliable reference material that meets strict industry standards . The molecular formula is C26H32O6 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 440.53 . Other physical and chemical properties, such as melting point or solubility, were not found in the search results.Aplicaciones Científicas De Investigación
Resolution and Derivatization Techniques
A significant area of research involves the resolution and derivatization of myo-inositol derivatives. An efficient method for the resolution of 1,2:4,5-di-O-isopropylidene-myo-inositol has been developed, highlighting the conversion of the diketal to diastereomeric 3,6-di-O-mandelates, which are valuable for synthesizing enantiomerically pure compounds (Sureshan et al., 2003). This method provides insights into the preparation of chiral diols, crucial for the synthesis of complex molecules.
Regioselective Reactions
Research on regioselective etherification of 1,2-O-isopropylidene-4,6-di-O-benzyl myo-inositol demonstrates the influence of O-alkylating agents on selectivity, offering a deeper understanding of steric and electronic effects in chemical reactions (Chengye et al., 2010). This study provides valuable information for designing selective synthetic pathways.
Kinetic Resolution
The kinetic resolution of myo-inositol derivatives using lipase B from Candida antarctica showcases an efficient methodology for obtaining enantiomerically enriched compounds, which are foundational for synthesizing inositol phosphates and their analogs (Cunha et al., 2010). This approach highlights the utility of biocatalysis in achieving high selectivity and efficiency in synthetic organic chemistry.
Conformational Studies
Conformational studies of myo-inositol derivatives reveal how the introduction of bulky silyl protections can influence the ring conformation, providing insights into the structure-activity relationships that are crucial for designing molecules with desired properties (Yamada et al., 2004). Understanding these conformational changes is essential for the synthesis and application of complex organic molecules.
Synthesis of Phosphatidylinositol
The synthesis of phosphatidylinositol using a stannylene strategy for regioselective acylation and phosphorylation of myo-inositol derivatives underscores the importance of innovative synthetic methods in creating biologically relevant molecules (Watanabe et al., 2005). This research paves the way for the development of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
176200-07-0 |
|---|---|
Nombre del producto |
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol |
Fórmula molecular |
C₂₆H₃₂O₆ |
Peso molecular |
440.53 |
Sinónimos |
1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
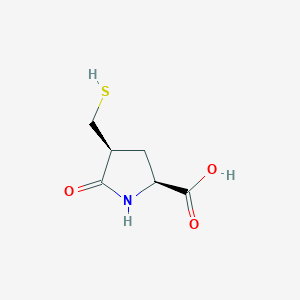
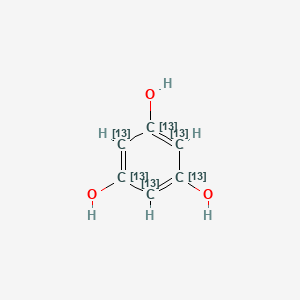
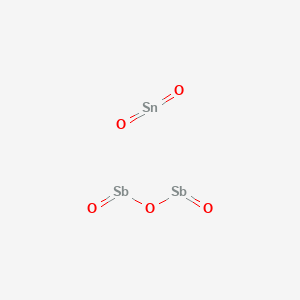
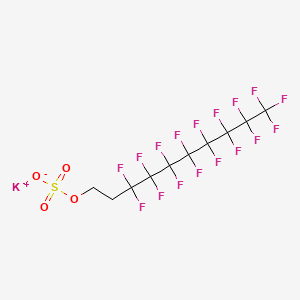
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
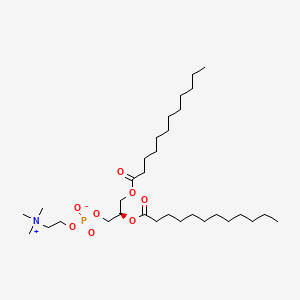
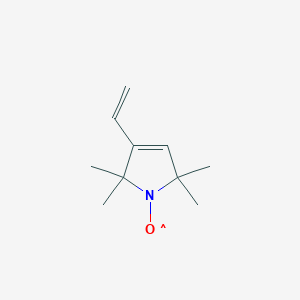
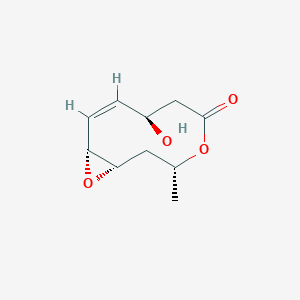
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)